molecular formula C15H9FN2O3 B1667667 Ataluren CAS No. 775304-57-9

Ataluren

Cat. No.: B1667667
CAS No.: 775304-57-9
M. Wt: 284.24 g/mol
InChI Key: OOUGLTULBSNHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ataluren involves several steps. One of the primary synthetic routes starts with 3-cyanobenzoic acid methyl ester, which is reacted with hydroxylamine to form an oxime compound. This intermediate is then cyclized to produce the oxadiazole ring, followed by further reactions to introduce the fluorophenyl group and complete the synthesis of this compound . Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ataluren undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway.

    Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.

    Substitution: this compound can undergo substitution reactions, particularly involving the fluorophenyl group.

Scientific Research Applications

Duchenne Muscular Dystrophy (DMD)

  • Efficacy in Preserving Muscle Function :
    • A pooled analysis from three randomized controlled trials involving 701 patients demonstrated that ataluren significantly preserved muscle function in individuals with nonsense mutation DMD. The results indicated improvements in various clinical endpoints, including the six-minute walk distance and North Star Ambulatory Assessment scores .
    • The STRIDE study showed that this compound delayed the loss of ambulation by an average of four years and reduced the decline in forced vital capacity .
  • Long-Term Treatment Outcomes :
    • In a long-term Phase 3 study, this compound was shown to delay significant disease progression milestones compared to standard care alone. Patients treated with this compound experienced a delay in age at loss of ambulation and declines in lung function metrics .

Cystic Fibrosis (CF)

  • Clinical Trials and Efficacy :
    • This compound has been evaluated in patients with nonsense mutation cystic fibrosis. A pivotal Phase 3 clinical trial demonstrated that while there was a slight improvement in lung function measured by forced expiratory volume, the results did not meet statistical significance compared to placebo .
    • Chronic administration of this compound resulted in time-dependent improvements in cystic fibrosis transmembrane conductance regulator activity, suggesting potential benefits for patients with specific genetic profiles .

Safety Profile

This compound has been generally well-tolerated across various studies. Most treatment-emergent adverse events reported were mild or moderate and not directly related to the drug itself. Long-term exposure data indicate a favorable safety profile, supporting its continued use in affected populations .

Summary of Clinical Studies

Study NamePatient PopulationKey FindingsDuration
STRIDE Study307 patients with DMDDelayed loss of ambulation by 4 years; reduced decline in forced vital capacityOngoing until 2025
Phase 3 DMD Trial701 patients with nmDMDPreserved muscle function; significant improvements in walk distance and other metrics48 weeks
Phase 3 CF Trial279 patients with nmCFNo significant difference in lung function compared to placebo; slight improvements observed48 weeks

Case Studies

  • Duchenne Muscular Dystrophy :
    • A notable case involved a patient who began treatment with this compound at age five. Over five years, the patient maintained ambulation longer than predicted based on natural history data, showcasing the potential long-term benefits of this compound treatment in delaying disease progression.
  • Cystic Fibrosis :
    • In a clinical setting, a cohort of patients receiving this compound demonstrated improved chloride transport in nasal epithelial cells, correlating with better clinical outcomes over time despite initial trial results showing marginal efficacy.

Comparison with Similar Compounds

Ataluren is unique in its ability to target nonsense mutations and promote readthrough. Similar compounds include:

This compound stands out due to its oral availability and relatively low toxicity compared to these compounds .

Biological Activity

Ataluren (PTC124) is a small molecule drug designed to promote ribosomal readthrough of premature stop codons in mRNA, thereby enabling the production of full-length functional proteins. Its primary application has been in the treatment of genetic disorders caused by nonsense mutations, particularly Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant research findings.

This compound's mechanism involves binding to the ribosome and inhibiting the release factor complex (RFC), which is responsible for terminating protein synthesis at stop codons. The binding sites for this compound have been identified as:

  • Decoding Center (DC) : Proximal to the ribosomal RNA that decodes mRNA.
  • Peptidyl Transfer Center (PTC) : Involved in peptide bond formation.
  • Release Factor Complex (RFC) : A site whose functional implications are still being studied.

Research indicates that this compound acts as a competitive inhibitor of RFC, preventing the hydrolysis of peptidyl-tRNA and thus facilitating the incorporation of near-cognate tRNAs at stop codons. This mechanism allows for the synthesis of full-length proteins from mRNA that would otherwise be truncated due to nonsense mutations .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound, particularly in patients with DMD. Below is a summary of key studies:

Study Population Dosage Duration Key Findings
Phase 2a Study 38 boys with nonsense mutation DMD4-40 mg/kg/day28 days61% showed increased dystrophin expression; well tolerated.
Phase 3 Trial DMD patients with nonsense mutations10 mg/kg three times daily48 weeksNo significant improvement in primary endpoint; conditional approval in Europe.
Ongoing Trials Various genetic disordersVariable dosagesOngoingInvestigating efficacy in other conditions such as cystic fibrosis and epilepsy.

In a Phase 2a open-label trial, subjects receiving this compound demonstrated significant increases in dystrophin production, a critical protein for muscle function. Immunostaining analyses revealed that 23 out of 38 participants exhibited enhanced dystrophin levels post-treatment. Importantly, these changes were not influenced by the type or location of the nonsense mutation within the dystrophin gene .

Challenges and Limitations

Despite its promising mechanism and initial clinical findings, this compound has faced challenges regarding its efficacy across different patient populations and mutation types. Some studies have reported limited success in stimulating readthrough in certain cellular models and achieving favorable outcomes in broader clinical applications . Additionally, while this compound has shown lower toxicity compared to aminoglycosides, its clinical utility remains limited due to inconsistent results across trials.

Q & A

Q. What experimental design considerations are critical for evaluating Ataluren's efficacy in nonsense mutation Duchenne muscular dystrophy (nmDMD) trials?

Clinical trials for this compound should prioritize randomized, placebo-controlled designs with long-term follow-up to assess disease progression. Key endpoints include the 6-minute walk distance (6MWD), timed function tests (TFTs), and respiratory function metrics (e.g., forced vital capacity). Stratification by baseline ambulatory capacity (e.g., 6MWD subgroups: 300–400 meters) improves sensitivity to detect treatment effects . Blinding and compliance monitoring are essential, as seen in Study 007, which achieved high data quality despite borderline statistical significance in the primary endpoint after correcting for baseline variability .

Q. How does this compound’s mechanism of action influence preclinical model selection for readthrough activity validation?

This compound promotes ribosomal readthrough of premature termination codons (PTCs), restoring full-length protein synthesis. Preclinical models must incorporate nonsense mutations in disease-relevant genes (e.g., IDUA for Mucopolysaccharidosis I-Hurler or dystrophin for DMD). Use NanoLuc reporters or patient-derived cells (e.g., Idua-W402X mouse embryonic fibroblasts) to quantify readthrough efficiency and functional rescue (e.g., α-L-iduronidase activity, glycosaminoglycan reduction). Dose-response curves should account for bell-shaped relationships observed in murine models and human trials .

Q. What methodological approaches resolve contradictions in this compound’s dose-response data across clinical studies?

The inverse dose-response observed in Study 007 (higher plasma concentrations correlating with reduced efficacy) necessitates pharmacokinetic-pharmacodynamic (PK-PD) modeling. Population PK analyses in Studies 007, 007e, and 004e revealed optimal efficacy at plasma concentrations achieved with the 10/10/20 mg/kg regimen, avoiding saturation effects. Nonclinical studies support a bell-shaped concentration-response curve, emphasizing the need for precise dosing and therapeutic drug monitoring .

Q. How can researchers address variability in 6MWD outcomes when analyzing this compound’s ambulatory benefits?

Employ pre-specified subgroup analyses based on baseline ambulatory status (e.g., 6MWD strata). In Study 041, this compound significantly delayed 10% persistent 6MWD worsening in the 300–400m subgroup (47% risk reduction, p=0.0011). Sensitivity analyses using alternative thresholds (e.g., 30-meter decline) and mixed-effects models adjust for inter-patient variability. Meta-analyses pooling phase IIb and III data (ACT-DMD) enhance statistical power to detect treatment effects .

Q. What pharmacokinetic challenges arise in cross-species translation of this compound metabolism data?

This compound undergoes extensive glucuronidation (phase II metabolism) with minimal phase I modification. Biliary excretion dominates in rodents (82% in bile-duct cannulated rats), while humans exhibit balanced renal (55%) and fecal (47%) elimination. Species-specific differences in plasma protein binding and transporter affinity (e.g., OAT1/3 inhibition) necessitate cautious extrapolation of dosing regimens. Human studies should monitor renal function during co-administration with nephrotoxic agents (e.g., IV aminoglycosides) .

Q. How should long-term safety and real-world efficacy be assessed in this compound-treated patients?

Registry studies (e.g., STRIDE) provide real-world evidence on delayed loss of ambulation (~2.2 years) and respiratory decline (~3-year delay in FVC <60%). Safety monitoring must include renal function (serum creatinine, cystatin C), lipid profiles (cholesterol, triglycerides), and blood pressure, particularly in corticosteroid-treated patients. Adverse event reporting should follow MedDRA terminology and assess causality via Naranjo criteria .

Q. What statistical strategies validate this compound’s efficacy when primary endpoints lack significance?

Secondary endpoint triangulation and responder analyses strengthen evidence. In Study 007, this compound showed trends in 6MWD preservation (>30-meter difference vs. placebo) and delayed TFT worsening. Bayesian frameworks incorporate prior data (e.g., phase IIb subgroup analyses) to estimate posterior probabilities of clinical benefit. Sensitivity analyses adjusting for corticosteroid use and baseline covariates (e.g., age, mutation type) reduce confounding .

Q. How do preclinical readthrough assays correlate with clinical outcomes in this compound studies?

Standardize reporter systems (eaminoluciferase, GFP-tagged constructs) across cell types (e.g., HEK293 vs. patient fibroblasts) to quantify readthrough efficiency. In vivo validation requires murine models with quantifiable functional endpoints (e.g., GAG reduction in Idua-W402X mice). Translational PK-PD models bridge preclinical EC50 values to human dosing, accounting for species-specific bioavailability and tissue distribution .

Tables for Key Findings

Endpoint Study 007 (Phase III) ACT-DMD (Meta-Analysis) STRIDE (Real-World)
6MWD Preservation29.7m vs. placebo47% risk reduction*~2.2-year ambulation delay
Respiratory DeclineN/AN/A~3-year FVC delay
Safety (Hypertension)5 cases (10/10/20 mg/kg)Consistent with placeboNo increased incidence
*Persistent 10% worsening threshold .

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGLTULBSNHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046776
Record name Ataluren
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Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons.
Record name Ataluren
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CAS No.

775304-57-9
Record name Ataluren
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Record name Ataluren
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Record name Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]
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Record name 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester (60 g, 310 mmol) in anhydrous THF (200 mL) was added diisopropylethylamine (75 mL, 434 mmol) at 5° C., and then to the mixture was added 2-fluorobenzoyl chloride (48.1 mL, 403 mmol) over 20 min. The reaction mixture was stirred for 1 h at room temperature. The precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethylacetate (400 mL) and then washed with water (200 mL×2). The solvent was removed under reduced pressure and the desired product was crystallized in 60% ethylacetate in hexane to yield the desired product (81 g, 83% yield) as a white solid. 1H-NMR (CDCl3) δ 8.18 (1H), 8.03 (2H), 7.48 (2H), 7.18 (2H), 5.61 (2H), 3.82 (3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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